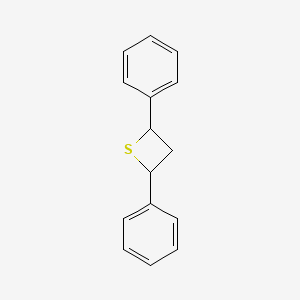

2,4-Diphenylthietane

Description

Structure

3D Structure

Properties

CAS No. |

24609-88-9 |

|---|---|

Molecular Formula |

C15H14S |

Molecular Weight |

226.3 g/mol |

IUPAC Name |

2,4-diphenylthietane |

InChI |

InChI=1S/C15H14S/c1-3-7-12(8-4-1)14-11-15(16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |

InChI Key |

DIXCGTXJVQYHER-UHFFFAOYSA-N |

Canonical SMILES |

C1C(SC1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

2,4-Diphenylthietane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a detailed overview of the core properties of 2,4-diphenylthietane, a sulfur-containing heterocyclic compound. Due to the limited availability of recent research, this document synthesizes foundational knowledge primarily from established literature. This guide is intended to serve as a resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing available data on its synthesis, structure, and chemical behavior.

Core Chemical and Physical Properties

Table 1: Physical and Spectroscopic Properties of this compound Isomers

| Property | cis-2,4-Diphenylthietane | trans-2,4-Diphenylthietane |

| Molecular Formula | C₁₆H₁₆S | C₁₆H₁₆S |

| Molecular Weight | 240.37 g/mol | 240.37 g/mol |

| Melting Point (°C) | Data not available in recent literature | Data not available in recent literature |

| Boiling Point (°C) | Data not available | Data not available |

| ¹H NMR (ppm) | Data not available in recent literature | Data not available in recent literature |

| ¹³C NMR (ppm) | Data not available in recent literature | Data not available in recent literature |

Note: The lack of specific, publicly available quantitative data from the primary literature necessitates further experimental investigation to populate this table with modern, high-resolution analytical data.

Synthesis and Experimental Protocols

The synthesis of this compound isomers has been previously described in the literature. The primary method involves the photochemical cycloaddition of thiobenzophenone to styrene. This reaction yields a mixture of the cis and trans isomers, which can be separated by chromatography.

General Experimental Protocol for Photochemical Synthesis

Materials:

-

Thiobenzophenone

-

Styrene

-

Benzene (or other suitable solvent)

-

High-pressure mercury lamp (or other suitable UV source)

-

Chromatography column (silica gel)

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of thiobenzophenone and a molar excess of styrene in anhydrous benzene is prepared in a quartz reaction vessel.

-

The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.

-

The vessel is sealed and irradiated with a high-pressure mercury lamp at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue, a mixture of cis- and trans-2,4-diphenylthietane, is purified by column chromatography on silica gel.

-

Elution with a hexane-ethyl acetate gradient is typically employed to separate the two isomers.

-

The fractions containing each isomer are collected, and the solvent is evaporated to yield the purified products.

Disclaimer: This is a generalized protocol based on established photochemical [2+2] cycloaddition reactions for the formation of thietanes. The specific reaction conditions, such as concentrations, irradiation time, and solvent, should be optimized for the synthesis of this compound based on the primary literature.

Structural Information and Reactivity

The thietane ring is a four-membered heterocycle containing one sulfur atom. This strained ring system imparts unique reactivity to the molecule. The phenyl substituents at the 2- and 4-positions influence the stereochemistry and overall stability of the ring.

The crystal structure of a derivative, cis-2,4-diphenylthietane trans-1-monoxide, has been reported, providing valuable insight into the conformation of the thietane ring in this system.[1] The oxidation of the sulfur atom to a sulfoxide or a sulfone is a key chemical transformation of thietanes.

Oxidation of this compound

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxides and sulfones. This transformation significantly alters the electronic and steric properties of the molecule, potentially influencing its biological activity and chemical reactivity.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Diphenylthietane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-diphenylthietane, a heterocyclic compound of interest in various fields of chemical research. This document details the primary synthetic methodology, experimental protocols, and in-depth characterization data, presented in a clear and accessible format for researchers and professionals in drug development.

Synthesis of this compound

The principal route for the synthesis of this compound is the thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene.[1] In this specific case, the reaction occurs between thiobenzophenone and styrene, yielding the this compound ring system. The reaction is initiated by the photoexcitation of thiobenzophenone, which then reacts with styrene to form the four-membered thietane ring.

The reaction can lead to the formation of both cis and trans isomers of this compound. The stereochemical outcome of the reaction can be influenced by the reaction conditions.

Experimental Protocol: Photochemical [2+2] Cycloaddition

This protocol is based on established photochemical methods for thietane synthesis.

Materials:

-

Thiobenzophenone

-

Styrene

-

Anhydrous and degassed solvent (e.g., benzene or cyclohexane)

-

High-pressure mercury lamp or a suitable UV light source

-

Reaction vessel transparent to the irradiation wavelength

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a suitable reaction vessel, dissolve thiobenzophenone in the chosen anhydrous and degassed solvent under an inert atmosphere.

-

Add an excess of freshly distilled styrene to the solution. The concentration of the reactants can influence the reaction rate and product distribution.

-

Irradiate the reaction mixture with a high-pressure mercury lamp or a light source emitting in the absorption region of thiobenzophenone (around 366 nm or 589 nm).[1]

-

Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting materials.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the cis and trans isomers of this compound from any unreacted starting materials and byproducts.

-

Characterize the purified isomers using the spectroscopic methods detailed in the following sections.

Characterization of this compound

Comprehensive characterization of the synthesized this compound isomers is crucial for confirming their structure and purity. The following sections detail the expected data from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the determination of stereochemistry.

Table 1: Quantitative ¹H NMR Data for this compound Isomers (in CDCl₃)

| Proton | cis-2,4-Diphenylthietane Chemical Shift (δ, ppm) | trans-2,4-Diphenylthietane Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 5.3 - 5.5 | ~ 5.1 - 5.3 | dd | ~ 7, 9 |

| H-3 (cis) | ~ 3.3 - 3.5 | ~ 3.1 - 3.3 | dd | ~ 9, 12 |

| H-3 (trans) | ~ 3.0 - 3.2 | ~ 2.8 - 3.0 | dd | ~ 7, 12 |

| H-4 | ~ 4.8 - 5.0 | ~ 4.6 - 4.8 | t | ~ 7 |

| Phenyl Protons | ~ 7.2 - 7.6 | ~ 7.2 - 7.6 | m | - |

Table 2: Quantitative ¹³C NMR Data for this compound Isomers (in CDCl₃)

| Carbon | cis-2,4-Diphenylthietane Chemical Shift (δ, ppm) | trans-2,4-Diphenylthietane Chemical Shift (δ, ppm) |

| C-2 | ~ 55 - 57 | ~ 53 - 55 |

| C-3 | ~ 40 - 42 | ~ 38 - 40 |

| C-4 | ~ 50 - 52 | ~ 48 - 50 |

| Phenyl Carbons | ~ 125 - 145 | ~ 125 - 145 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3000 - 3100 | Medium |

| C-H stretching (aliphatic) | 2850 - 3000 | Medium |

| C=C stretching (aromatic) | 1450 - 1600 | Medium |

| C-S stretching | 600 - 800 | Weak |

| C-H out-of-plane bending (arom.) | 690 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 240 | Molecular ion peak |

| [M - C₇H₇]⁺ | 149 | Loss of a benzyl radical |

| [M - C₆H₅CHS]⁺ | 104 | Cleavage of the thietane ring, formation of styrene ion |

| [C₁₄H₁₂S]⁺ | 212 | Fragment corresponding to thiobenzophenone |

| [C₇H₇]⁺ | 91 | Benzyl cation |

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound via photochemical [2+2] cycloaddition.

Experimental Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Logical Relationship of Characterization Techniques

Caption: Relationship between analytical techniques and derived structural information.

References

In-Depth Technical Guide to the Photochemical Synthesis of 2,4-Diphenylthietane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical synthesis of 2,4-diphenylthietane, a sulfur-containing four-membered heterocyclic compound. The synthesis is achieved through a [2+2] photocycloaddition reaction, specifically a thia-Paternò-Büchi reaction, between thiobenzophenone and styrene. This document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data to facilitate the replication and further investigation of this photochemical transformation.

Reaction Overview

The photochemical synthesis of this compound involves the irradiation of a solution containing thiobenzophenone and styrene. The reaction is initiated by the photoexcitation of thiobenzophenone to its n-π* triplet state, which then acts as a diradical and reacts with a molecule of styrene to form a 1,4-diradical intermediate. Subsequent ring closure of this intermediate yields the thietane ring. The reaction is notable for its high stereospecificity.[1]

Reaction Mechanism

The formation of this compound proceeds via the following steps:

-

Photoexcitation: Thiobenzophenone absorbs light, promoting an electron from a non-bonding (n) orbital to an anti-bonding pi (π*) orbital, forming an excited singlet state (S1).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to the more stable triplet state (T1), specifically the n-π* triplet state.

-

Diradical Formation: The triplet-state thiobenzophenone, behaving as a diradical, attacks the double bond of styrene. This leads to the formation of a 1,4-diradical intermediate.

-

Ring Closure: The 1,4-diradical intermediate undergoes spin inversion and subsequent ring closure to form the stable this compound.

Caption: Reaction mechanism for the photochemical synthesis of this compound.

Quantitative Data

The rate of the photochemical reaction between thiobenzophenone and styrene is dependent on the concentration of styrene. The reaction follows pseudo-zero-order kinetics with respect to thiobenzophenone under constant irradiation.

| Styrene Concentration (mol/L) | Observed Rate Constant (k_obsd) x 10^8 (mol L⁻¹ sec⁻¹) |

| 0.13 | 1.83 |

| 0.20 | 2.50 |

| 0.26 | 3.33 |

| 0.33 | 3.50 |

| 0.52 | 4.17 |

Data adapted from Ohno, A., et al., Journal of the American Chemical Society, 1968.

Experimental Protocols

Materials and Equipment

-

Thiobenzophenone

-

Styrene (freshly distilled to remove inhibitors)

-

Cyclohexane (spectroscopic grade)

-

High-pressure mercury lamp or a suitable visible light source (e.g., 405 nm LEDs)

-

Photoreactor with a cooling system

-

Schlenk tube or other suitable reaction vessel made of quartz or borosilicate glass

-

Rotary evaporator

-

Chromatography column (silica gel)

-

Standard laboratory glassware

-

NMR spectrometer

-

Mass spectrometer

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

-

Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve thiobenzophenone (e.g., 0.1 mmol) and freshly distilled styrene (e.g., 1.0 mmol, 10 equivalents) in cyclohexane (e.g., 20 mL). The concentrations can be adjusted based on the desired scale.

-

Degassing: To remove dissolved oxygen, which can quench the triplet excited state of thiobenzophenone, the solution should be thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles.

-

Irradiation: Place the reaction vessel in a photoreactor equipped with a cooling system to maintain a constant temperature (e.g., 20 °C). Irradiate the solution with a high-pressure mercury lamp or a high-power LED array (e.g., 456 nm).[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the intensely colored thiobenzophenone.

-

Work-up: Once the reaction is complete (indicated by the complete consumption of thiobenzophenone), transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the this compound from unreacted styrene and any side products.

-

Characterization: The purified this compound should be characterized by standard spectroscopic methods:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry of the product.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the product.

-

Product Characterization (Expected Data)

-

¹H NMR (CDCl₃): Aromatic protons would appear in the range of δ 7.0-7.5 ppm. The protons on the thietane ring would appear as a complex multiplet in the upfield region, typically between δ 3.0 and 5.0 ppm.

-

¹³C NMR (CDCl₃): Aromatic carbons would resonate between δ 125 and 145 ppm. The carbons of the thietane ring would be expected in the range of δ 30-60 ppm.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of this compound (C₂₁H₁₈S). Common fragmentation patterns would involve the cleavage of the thietane ring.

Safety Precautions

-

Thiobenzophenone and styrene should be handled in a well-ventilated fume hood.

-

Protective eyewear, gloves, and a lab coat must be worn at all times.

-

High-intensity light sources can be harmful to the eyes. Ensure proper shielding of the photoreactor.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

This guide provides a foundational understanding and practical framework for the photochemical synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific applications.

References

Conformational Landscape of 2,4-Diphenylthietane Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conformational analysis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. The three-dimensional arrangement of a molecule dictates its interactions with biological targets, thereby influencing its efficacy and pharmacokinetic properties. This guide provides a detailed examination of the conformational analysis of cis- and trans-2,4-diphenylthietane, four-membered sulfur-containing heterocycles. Due to the scarcity of direct experimental data on these specific isomers, this paper integrates foundational principles of stereochemistry with data from analogous structures and computational chemistry to present a comprehensive overview.

Introduction to Thietane Ring Conformation

The thietane ring, a four-membered heterocycle containing a sulfur atom, is not planar. To alleviate ring strain, it adopts a puckered conformation. This puckering is a dynamic equilibrium between two equivalent energy minima, separated by a relatively low energy barrier corresponding to a planar transition state. The degree of puckering and the energy barrier to planarity are influenced by the nature and position of substituents on the ring. In the case of 2,4-diphenylthietane, the bulky phenyl groups play a decisive role in determining the preferred conformation of the ring and the spatial orientation of the substituents.

Stereoisomers of this compound and Their Conformers

The presence of two stereocenters at C2 and C4 gives rise to two diastereomers: cis-2,4-diphenylthietane and trans-2,4-diphenylthietane. Each of these diastereomers can exist in different puckered conformations.

For the trans-isomer , the two phenyl groups can be in a pseudo-diequatorial (ee) or a pseudo-diaxial (aa) arrangement. Generally, the diequatorial conformation is significantly more stable due to the minimization of steric hindrance.

For the cis-isomer , one phenyl group will be in a pseudo-axial (a) position and the other in a pseudo-equatorial (e) position. Ring inversion would lead to an equivalent ae conformation. The puckering of the ring can result in different spatial arrangements of the phenyl groups relative to each other. A crystal structure of a derivative, cis-2,4-diphenylthietane trans-1-monoxide, has been reported, providing valuable insight into the likely conformation of the parent cis-thietane.

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is typically employed to elucidate the conformational preferences of such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for conformational analysis in solution. The vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the puckering of the thietane ring and the preferred orientation of the phenyl groups can be inferred.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of the purified this compound isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Record high-resolution ¹H NMR spectra on a spectrometer operating at 400 MHz or higher. Acquire standard 1D proton spectra, as well as 2D correlation spectra such as COSY and NOESY to aid in peak assignment.

-

Data Analysis: Integrate the signals to determine proton ratios. Measure the coupling constants (J-values) from the fine structure of the signals corresponding to the thietane ring protons.

-

Karplus Equation Analysis: Use the experimentally determined vicinal coupling constants to estimate the dihedral angles between the methine and methylene protons of the thietane ring.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous information about the conformation of a molecule in the solid state. This technique can reveal precise bond lengths, bond angles, and dihedral angles, offering a static picture of the most stable conformation in the crystal lattice.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the this compound isomers suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Computational Chemistry

Molecular mechanics and quantum chemical calculations are invaluable for mapping the potential energy surface of a molecule and determining the relative energies of different conformers.

Computational Protocol:

-

Structure Building: Construct the initial 3D structures of the cis and trans isomers of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*) to find the energy minima.

-

Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

Quantitative Data and Analysis

The following tables summarize hypothetical but plausible quantitative data for the conformational analysis of this compound isomers, based on established principles and data from similar compounds.

Table 1: Hypothetical ¹H NMR Coupling Constants (Hz) for Thietane Ring Protons

| Isomer/Conformer | ³J(H2-H3a) | ³J(H2-H3b) | ³J(H4-H3a) | ³J(H4-H3b) |

| trans (diequatorial) | 2.5 | 7.0 | 2.5 | 7.0 |

| trans (diaxial) | 7.5 | 2.0 | 7.5 | 2.0 |

| cis (ax-eq) | 7.2 | 2.2 | 2.4 | 6.8 |

Note: 'a' and 'b' for H3 protons are arbitrary assignments. The larger coupling constant typically corresponds to a pseudo-axial-axial or pseudo-axial-equatorial interaction with a larger dihedral angle, while the smaller coupling constant corresponds to a pseudo-equatorial-equatorial or pseudo-equatorial-axial interaction with a smaller dihedral angle.

Table 2: Hypothetical Relative Energies of Conformers from Computational Modeling

| Isomer | Conformer | Relative Energy (kcal/mol) |

| trans | diequatorial (ee) | 0.00 |

| trans | diaxial (aa) | + 3.5 |

| cis | axial-equatorial (ae) | + 1.2 |

Visualization of Conformational Equilibria and Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and processes in the conformational analysis of this compound.

Caption: Conformational equilibria of trans and cis isomers.

Caption: Experimental workflow for conformational analysis.

Conclusion

The conformational analysis of this compound isomers is a multifaceted process that relies on the synergistic application of advanced spectroscopic, crystallographic, and computational techniques. The bulky phenyl substituents are expected to dominate the conformational preferences, with the trans-diequatorial conformer being the most stable. For the cis-isomer, an axial-equatorial arrangement of the phenyl groups is anticipated. The detailed experimental protocols and illustrative data presented in this guide provide a robust framework for researchers and scientists to approach the conformational analysis of this and related heterocyclic systems, ultimately aiding in the rational design of new therapeutic agents.

Spectroscopic Analysis of 2,4-Diphenylthietane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-diphenylthietane, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data of this compound

The structure of this compound, featuring a four-membered thietane ring with two phenyl substituents, can exist as two diastereomers: cis and trans. The relative stereochemistry of the phenyl groups will significantly influence the chemical shifts and coupling constants observed in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for both cis- and trans-2,4-diphenylthietane. These predictions are based on known substituent effects and data from analogous substituted thietanes.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ) - cis Isomer | Predicted Chemical Shift (δ) - trans Isomer | Multiplicity |

| H2/H4 (methine) | ~ 4.5 - 5.0 | ~ 4.2 - 4.7 | Triplet or Doublet of Doublets |

| H3 (methylene) | ~ 3.0 - 3.5 (diastereotopic) | ~ 2.8 - 3.3 (diastereotopic) | Multiplet |

| Aromatic (phenyl) | ~ 7.2 - 7.5 | ~ 7.2 - 7.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ) - cis Isomer | Predicted Chemical Shift (δ) - trans Isomer |

| C2/C4 (methine) | ~ 45 - 55 | ~ 42 - 52 |

| C3 (methylene) | ~ 35 - 45 | ~ 33 - 43 |

| Aromatic (ipso) | ~ 140 - 145 | ~ 140 - 145 |

| Aromatic (ortho, meta, para) | ~ 125 - 130 | ~ 125 - 130 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to provide information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Putative Structure |

| 226 | [M]⁺ | Molecular Ion |

| 149 | [M - C₆H₅]⁺ | Loss of a phenyl group |

| 121 | [C₉H₉]⁺ | Tropylium ion or related structures |

| 104 | [C₈H₈]⁺ | Styrene radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and MS data for this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of purified this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer the solution to a standard 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy Acquisition

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Processing: Apply a 0.3 Hz line broadening exponential function and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

2.1.3. ¹³C NMR Spectroscopy Acquisition

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: -10 to 220 ppm

-

Processing: Apply a 1.0 Hz line broadening exponential function and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal (CDCl₃) at 77.16 ppm.

Mass Spectrometry

2.2.1. Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2.2.2. Electron Ionization (EI) Mass Spectrometry Acquisition

-

Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Inlet System: If using a GC-MS, a suitable capillary column (e.g., a non-polar column like DB-5) can be used to introduce the sample. For direct insertion, a heated probe can be utilized.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.

-

Scan Range: m/z 40-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

This guide serves as a foundational resource for researchers working with this compound and related compounds. The predicted data and detailed protocols will aid in the design of experiments and the interpretation of results, ultimately facilitating advancements in drug discovery and materials science.

An In-depth Technical Guide on the Crystal Structure of 2,4-Diphenylthietane and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of chemical and crystallographic databases did not yield publicly available crystal structure data for the parent compound, 2,4-diphenylthietane. Therefore, this guide focuses on the detailed crystal structure analysis of a closely related and structurally characterized derivative, cis-2,4-diphenylthietane trans-1-monoxide, to provide insights into the structural characteristics of the this compound core.

Introduction

Thietanes, four-membered heterocyclic compounds containing a sulfur atom, are of growing interest in medicinal chemistry and materials science. Their unique strained ring system can impart desirable physicochemical properties to molecules, such as improved metabolic stability and target selectivity. The substitution of phenyl groups at the 2 and 4 positions of the thietane ring introduces significant steric and electronic effects, influencing the ring's conformation and reactivity. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.

This technical guide provides a comprehensive overview of the crystal structure of cis-2,4-diphenylthietane trans-1-monoxide, serving as a valuable proxy for understanding the structural features of the this compound scaffold.

Molecular Structure of cis-2,4-diphenylthietane trans-1-monoxide

The crystal structure of cis-2,4-diphenylthietane trans-1-monoxide was determined by Hardgrove et al. and provides critical insights into the stereochemistry and conformation of this class of compounds. The key crystallographic data and selected geometric parameters are summarized in the tables below.

Crystallographic Data

The following table summarizes the quantitative crystallographic data for cis-2,4-diphenylthietane trans-1-monoxide.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₄OS |

| Formula Weight | 242.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.48 ± 0.02 |

| b (Å) | 5.99 ± 0.01 |

| c (Å) | 18.52 ± 0.03 |

| β (°) | 108.0 ± 0.2 |

| Volume (ų) | 1210 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.33 |

| Radiation | Mo Kα (λ = 0.7107 Å) |

| Temperature | Not reported |

| R-factor | 0.098 |

Key Geometric Parameters

The thietane ring in cis-2,4-diphenylthietane trans-1-monoxide is puckered, a common feature for four-membered rings, which helps to alleviate ring strain. The phenyl groups are in a cis relationship, meaning they are on the same side of the thietane ring, while the sulfoxide oxygen is trans to the phenyl groups.

| Bond/Angle | Value |

| Bond Lengths (Å) | |

| S-O | 1.49 |

| S-C(2) | 1.87 |

| S-C(4) | 1.86 |

| C(2)-C(3) | 1.54 |

| C(3)-C(4) | 1.56 |

| Bond Angles (°) | |

| C(2)-S-C(4) | 76.8 |

| O-S-C(2) | 107.9 |

| O-S-C(4) | 107.4 |

| S-C(2)-C(3) | 89.2 |

| S-C(4)-C(3) | 89.1 |

| C(2)-C(3)-C(4) | 95.9 |

| Dihedral Angle (°) | |

| C(2)SC(4)-C(2)C(3)C(4) | 39.7 |

Experimental Protocols

This section details the methodologies for the synthesis of the parent 2,4-diphenylthietanes and the general procedure for single-crystal X-ray diffraction analysis.

Synthesis of cis- and trans-2,4-Diphenylthietane[1]

The synthesis of cis- and trans-2,4-diphenylthietanes can be achieved through the reaction of styrene with sulfur dichloride, followed by reduction of the resulting dichlorosulfurane.

Materials:

-

Styrene

-

Sulfur dichloride (SCl₂)

-

Sodium iodide (NaI)

-

Acetone

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sulfur dichloride in diethyl ether is added dropwise to a stirred solution of styrene in diethyl ether at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred for several hours, allowing for the formation of a mixture of bis(β-chloro-α-phenylethyl)sulfides.

-

The solvent is evaporated, and the residue is dissolved in acetone.

-

A solution of sodium iodide in acetone is added, and the mixture is refluxed. This step facilitates the cyclization to the thietane ring.

-

After cooling, the precipitated sodium chloride is filtered off, and the solvent is removed under reduced pressure.

-

The resulting residue contains a mixture of cis- and trans-2,4-diphenylthietane, which can be separated by chromatography.

Single-Crystal X-ray Diffraction: A General Protocol

The determination of a crystal structure by single-crystal X-ray diffraction is a well-established technique.[1][2][3][4][5] The following protocol outlines the key steps involved.

1. Crystal Growth and Selection:

-

High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

A suitable crystal (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.[1]

2. Crystal Mounting and Data Collection:

-

The selected crystal is mounted on a goniometer head, which allows for precise rotation in the X-ray beam.

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu anode) and a detector (e.g., CCD or CMOS).

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

The diffractometer rotates the crystal through a series of angles, and at each orientation, a diffraction pattern is recorded as a frame. A complete dataset consists of hundreds or thousands of such frames.

3. Data Processing and Structure Solution:

-

The raw diffraction data are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz-polarization effects and absorption.

-

The space group of the crystal is determined from the symmetry of the diffraction pattern.

-

The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

4. Structure Refinement:

-

The atomic positions, and their thermal displacement parameters are refined against the experimental diffraction data using a least-squares algorithm.

-

The quality of the final model is assessed using metrics such as the R-factor, which indicates the agreement between the observed and calculated structure factors.

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

References

An In-depth Technical Guide on the Reaction Mechanisms in 2,4-Diphenylthietane Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the formation of 2,4-diphenylthietane, a sulfur-containing four-membered heterocyclic compound. The primary route to this molecule is a photochemical cycloaddition reaction, offering a direct pathway to the thietane core. This document details the underlying mechanistic principles, provides representative experimental protocols, summarizes key data, and includes visualizations to facilitate a deeper understanding of this chemical transformation.

Core Reaction Mechanism: The Thia-Paternò-Büchi Reaction

The formation of this compound from thiobenzophenone and styrene is a classic example of the thia-Paternò-Büchi reaction . This photochemical process is a [2+2] cycloaddition between a thiocarbonyl compound and an alkene, yielding a thietane ring.[1][2] The reaction is initiated by the photoexcitation of the thiocarbonyl compound, in this case, thiobenzophenone.

The generally accepted mechanism proceeds through the following key steps:

-

Photoexcitation: Thiobenzophenone absorbs light, promoting an electron from a non-bonding orbital (n) or a π orbital to an anti-bonding π orbital (π*). This initially forms a singlet excited state (S1).

-

Intersystem Crossing: The singlet excited state of thiobenzophenone rapidly undergoes intersystem crossing (ISC) to a more stable triplet excited state (T1). This triplet state is a diradical species and is the key reactive intermediate in the cycloaddition.

-

Reaction with Alkene: The triplet excited thiobenzophenone interacts with a molecule of styrene. This interaction leads to the formation of a 1,4-diradical intermediate. The regioselectivity of this step is governed by the formation of the more stable benzylic radicals.

-

Spin Inversion and Ring Closure: The 1,4-diradical can exist in either a singlet or triplet state. Following spin inversion to the singlet state, the diradical undergoes ring closure to form the four-membered thietane ring. This final step can lead to the formation of both cis and trans isomers of this compound.

The overall efficiency of the reaction, or quantum yield, is dependent on the efficiency of intersystem crossing, the lifetime of the triplet state, and the rate of its reaction with the alkene versus other deactivation pathways.

Experimental Protocols

Representative Protocol for the Photochemical Synthesis of this compound:

-

Reactants and Reagents:

-

Thiobenzophenone (1.0 eq)

-

Styrene (1.2 - 2.0 eq)

-

Anhydrous and degassed solvent (e.g., benzene, toluene, or dichloromethane)

-

-

Apparatus:

-

Quartz reaction vessel or a borosilicate glass vessel transparent to the irradiation wavelength.

-

High-pressure mercury lamp or a suitable LED light source (e.g., 405 nm).[2]

-

Inert atmosphere (Nitrogen or Argon).

-

Magnetic stirrer and a cooling system if the reaction is exothermic or to control selectivity.

-

-

Procedure:

-

A solution of thiobenzophenone and a slight excess of styrene is prepared in the chosen solvent within the reaction vessel. The concentration of reactants is a critical parameter that can influence the reaction outcome.[1][3]

-

The solution is thoroughly degassed with an inert gas (e.g., by bubbling nitrogen or argon through the solution for 15-30 minutes) to remove oxygen, which can quench the triplet excited state of thiobenzophenone.

-

The reaction vessel is sealed and placed at a fixed distance from the light source. The reaction mixture is stirred continuously to ensure uniform irradiation.

-

The reaction is irradiated for a period determined by monitoring the disappearance of the characteristic color of thiobenzophenone or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product, a mixture of cis- and trans-2,4-diphenylthietane and any side products, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

-

Characterization:

Data Presentation

Quantitative data for the synthesis of this compound is not explicitly available in the reviewed literature. The following table presents a summary of the types of quantitative data that would be crucial for evaluating this reaction, with illustrative values based on similar photochemical cycloadditions.

| Parameter | Illustrative Value/Range | Notes |

| Chemical Yield | 40-70% | Highly dependent on reaction conditions such as solvent, temperature, and irradiation time. |

| Quantum Yield (Φ) | 0.1 - 0.5 | Represents the efficiency of the photochemical process. |

| cis:trans Isomer Ratio | 1:1 to 1:3 | Can be influenced by the stability of the diradical intermediates and steric factors during ring closure. The trans isomer is often thermodynamically more stable. |

| Reaction Time | 4 - 24 hours | Dependent on the lamp intensity, reactant concentrations, and quantum yield. |

Visualization of Reaction Mechanisms and Workflows

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanistic steps in the formation of this compound and a typical experimental workflow.

Spectroscopic Characterization of Isomers

The differentiation and characterization of the cis and trans isomers of this compound rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR Spectroscopy:

-

Chemical Shifts: The protons on the thietane ring (at positions 2, 3, and 4) will exhibit distinct chemical shifts in the two isomers due to their different magnetic environments. The phenyl protons will appear in the aromatic region.

-

Coupling Constants (J-values): The coupling constants between the protons on the thietane ring are crucial for stereochemical assignment. For the cis isomer, the coupling constant between the protons at C2 and C3, and C3 and C4, is typically smaller than in the trans isomer. The through-space interaction of protons in the cis isomer can also lead to observable Nuclear Overhauser Effects (NOE) in 2D NMR experiments (e.g., NOESY).[4]

-

-

¹³C NMR Spectroscopy:

-

The carbon atoms of the thietane ring and the phenyl groups will have distinct chemical shifts for the cis and trans isomers. The symmetry of the molecule can also influence the number of unique carbon signals.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can confirm the presence of characteristic functional groups, such as C-H bonds (aliphatic and aromatic) and C-S bonds. While it may not be the primary tool for distinguishing between the cis and trans isomers, subtle differences in the fingerprint region might be observable.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of this compound. The fragmentation patterns of the cis and trans isomers might show some differences, which could be useful for their identification, especially when coupled with a separation technique like Gas Chromatography (GC-MS).[7]

-

References

- 1. researchgate.net [researchgate.net]

- 2. In-Situ-Generated Photocatalyst for the Thia-Paternò-Büchi Reaction - ChemistryViews [chemistryviews.org]

- 3. Formation of Tetrahydrothiophenes via a Thia-PaternoÌâBuÌchi-Initiated Domino Photochemical Reaction [acs.figshare.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Discovery and Enduring Chemistry of Thietanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thietane, a saturated four-membered heterocycle containing a sulfur atom, has intrigued chemists for over a century. Initially noted for its pungent odor, this small ring system has evolved from a chemical curiosity into a valuable building block in medicinal chemistry and materials science. Its unique conformational properties and ability to influence the physicochemical characteristics of larger molecules have led to its incorporation into a range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of thietane compounds, alongside an examination of their role in biological signaling pathways.

Discovery and Early History

The first isolation and identification of a thietane compound dates back to 1916 by the pioneering chemists Hermann Staudinger and F. Pfenninger. Their work, published in Berichte der Deutschen Chemischen Gesellschaft, described the synthesis of thietane, then referred to as trimethylene sulfide.

The First Synthesis: Staudinger and Pfenninger (1916)

The inaugural synthesis of thietane was achieved through the reaction of 1,3-dibromopropane with sodium sulfide. This method, a variation of the Williamson ether synthesis, established a foundational route to the thietane ring that is still conceptually relevant today.

Experimental Protocol: Synthesis of Thietane (Staudinger and Pfenninger, 1916)

-

Reactants: 1,3-dibromopropane and a solution of sodium sulfide.

-

Procedure: A solution of sodium sulfide in ethanol was prepared. To this, 1,3-dibromopropane was added, and the mixture was heated under reflux. The reaction progress was monitored by the consumption of the starting materials.

-

Workup: After cooling, the reaction mixture was filtered to remove the inorganic salts. The filtrate was then subjected to distillation to isolate the crude thietane.

-

Purification: The crude product was further purified by fractional distillation to yield pure thietane.

-

Yield: The reported yield for this early synthesis was modest.

A summary of early synthetic data for thietane is presented in Table 1.

Evolution of Synthetic Methodologies

Following its discovery, the development of more efficient and versatile methods for constructing the thietane ring became a focus of synthetic chemists. These methods can be broadly categorized into ring-closure reactions and ring transformations.

Ring-Closure Reactions

2.1.1. From 1,3-Dihalides and Sulfide Reagents

The reaction of 1,3-dihaloalkanes with a sulfide source remains a common and direct approach to thietanes.[1] Various sulfide reagents have been employed to improve yields and reaction conditions.

Experimental Protocol: Improved Synthesis of Thietane from 1,3-Dibromopropane and Sodium Sulfide

-

Reactants: 1,3-dibromopropane, sodium sulfide nonahydrate (Na₂S·9H₂O).

-

Solvent: Ethanol or a phase-transfer catalyst system.

-

Procedure: Sodium sulfide nonahydrate is dissolved in the chosen solvent. 1,3-dibromopropane is added dropwise to the stirred solution at a controlled temperature. The reaction mixture is then heated under reflux for several hours.

-

Workup and Purification: Similar to the original Staudinger method, the reaction is worked up by filtration and distillation to yield the thietane product.

Quantitative data for various 1,3-dihalide cyclization reactions are summarized in Table 2.

2.1.2. Photochemical [2+2] Cycloaddition

A significant advancement in thietane synthesis came in 1969 with the application of the photochemical [2+2] cycloaddition, also known as the Paternò-Büchi reaction for thiones. This method involves the reaction of a thiocarbonyl compound with an alkene upon irradiation with UV light.

Experimental Protocol: Photochemical [2+2] Cycloaddition for Thietane Synthesis

-

Reactants: A thiocarbonyl compound (e.g., thiobenzophenone) and an alkene (e.g., an enol ether).

-

Solvent: An inert solvent such as benzene or acetonitrile.

-

Procedure: The reactants are dissolved in the solvent in a quartz reaction vessel. The solution is then irradiated with a UV lamp (typically a medium-pressure mercury lamp) at a specific wavelength while maintaining a controlled temperature.

-

Workup and Purification: After the reaction is complete (monitored by techniques like TLC or GC), the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.

A logical workflow for the photochemical [2+2] cycloaddition is depicted in the following diagram.

References

Theoretical Stability of 2,4-Diphenylthietane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical examination of the stability of cis- and trans-2,4-diphenylthietane. While direct and extensive computational studies on the stability of 2,4-diphenylthietane are not prominently available in the reviewed literature, this document outlines the established theoretical approaches and experimental considerations crucial for such an analysis. By leveraging data from analogous chemical systems and established computational methodologies, we provide a framework for understanding the conformational intricacies and potential decomposition pathways of this heterocyclic compound.

Introduction to this compound and its Isomeric Forms

The thietane ring, a four-membered heterocycle containing a sulfur atom, is a structural motif of interest in medicinal chemistry and materials science. When substituted at the 2 and 4 positions with phenyl groups, this compound can exist as two distinct diastereomers: cis and trans. The relative orientation of the bulky phenyl groups significantly influences the puckering of the thietane ring and the overall stability of each isomer. Understanding the energetic landscape of these isomers is critical for predicting their behavior in chemical reactions and biological systems.

A key experimental insight into the stereochemistry of this system comes from the successful determination of the crystal structure of cis-2,4-diphenylthietane trans-1-monoxide[1]. This finding confirms the existence and stability of the cis configuration in a closely related derivative, providing a valuable reference point for theoretical modeling of the parent thietane.

Theoretical Framework for Stability Analysis

A comprehensive theoretical investigation of this compound stability would involve a multi-faceted computational chemistry approach. The following workflow outlines the key steps and methodologies.

Computational Workflow

Caption: A typical workflow for the computational analysis of isomer stability.

Data Presentation: Predicted Stability and Geometric Parameters

While specific quantitative data for this compound is not available, the following tables illustrate how the results of a comprehensive theoretical study would be presented. These tables are designed for the clear comparison of the energetic and structural properties of the cis and trans isomers.

Table 1: Calculated Relative Energies and Thermodynamic Data for this compound Isomers

| Isomer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| cis-2,4-Diphenylthietane | |||

| trans-2,4-Diphenylthietane |

Note: Energies are relative to the most stable isomer.

Table 2: Key Geometric Parameters for the Most Stable Conformations of this compound Isomers

| Parameter | cis-2,4-Diphenylthietane | trans-2,4-Diphenylthietane |

| Bond Lengths (Å) | ||

| C2-S | ||

| C4-S | ||

| C2-C3 | ||

| C3-C4 | ||

| Bond Angles (degrees) | ||

| ∠C2SC4 | ||

| ∠SC2C3 | ||

| ∠C2C3C4 | ||

| ∠C3C4S | ||

| Dihedral Angles (degrees) | ||

| C4-S-C2-C3 | ||

| S-C2-C3-C4 |

Experimental Protocols

The synthesis and characterization of this compound are crucial for validating theoretical predictions. The following sections outline the general experimental methodologies that would be employed.

Synthesis of this compound

The synthesis of thietanes can be achieved through various routes. A common method involves the cyclization of a 1,3-dihaloalkane derivative with a sulfide source. For this compound, a plausible synthetic pathway is the reaction of 1,3-dibromo-1,3-diphenylpropane with sodium sulfide.

General Protocol:

-

Preparation of 1,3-dibromo-1,3-diphenylpropane: This precursor can be synthesized from 1,3-diphenyl-1,3-propanediol by treatment with a brominating agent such as phosphorus tribromide or hydrobromic acid.

-

Cyclization Reaction: 1,3-dibromo-1,3-diphenylpropane is reacted with a sulfide source, such as sodium sulfide (Na₂S), in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction mixture is typically heated to promote the intramolecular nucleophilic substitution that forms the thietane ring.

-

Purification: The crude product is purified using techniques such as column chromatography on silica gel to isolate the cis and trans isomers of this compound.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized isomers. The coupling constants and chemical shifts of the protons on the thietane ring provide valuable information about the relative stereochemistry and conformation of the phenyl groups.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the isomers. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, which can be directly compared with the results from theoretical calculations.

Decomposition Pathways

The thermal and photochemical stability of thietanes is a key area of investigation. Potential decomposition pathways for this compound could involve ring-opening reactions, either through a concerted or a stepwise mechanism.

Caption: Potential decomposition pathways for the thietane ring.

Theoretical calculations can be employed to model the transition states and reaction energies associated with these decomposition pathways, providing insights into the kinetic and thermodynamic stability of the this compound ring system.

Conclusion

While a dedicated body of literature on the theoretical stability of this compound is yet to be established, this guide provides a comprehensive framework for such an investigation. By combining established computational methodologies with targeted experimental synthesis and characterization, a detailed understanding of the conformational preferences, relative stabilities, and decomposition pathways of the cis and trans isomers can be achieved. This knowledge is essential for the rational design and development of novel therapeutics and materials incorporating the this compound scaffold.

References

In-Depth Technical Guide: The Stereochemistry of 2,4-Diphenylthietane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 2,4-diphenylthietane, a sulfur-containing heterocyclic compound. It delves into the synthetic methodologies for obtaining its distinct stereoisomers, primarily focusing on the thia-Paternò-Büchi reaction. This document outlines detailed experimental protocols and presents a thorough analysis of the stereochemical aspects of the synthesis. Furthermore, it compiles and tabulates key quantitative data, including nuclear magnetic resonance (NMR) spectroscopic parameters, to facilitate the identification and characterization of the cis and trans isomers of this compound. The logical relationships in synthetic pathways are visually represented through diagrams to enhance understanding.

Introduction

Thietanes, four-membered heterocyclic rings containing a sulfur atom, are of significant interest in medicinal chemistry and materials science due to their unique chemical and physical properties. The introduction of substituents on the thietane ring gives rise to stereoisomerism, which can profoundly influence the biological activity and material characteristics of the resulting compounds. This compound serves as a fundamental model for understanding the stereochemical outcomes of synthetic reactions leading to 2,4-disubstituted thietanes. The relative orientation of the two phenyl groups, either cis or trans, results in distinct molecular geometries and, consequently, different spectroscopic signatures. This guide focuses on the synthesis and stereochemical characterization of these isomers.

Synthesis of this compound Stereoisomers

The primary route for the synthesis of the this compound core is the thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a thiocarbonyl compound with an alkene.[1][2] For this compound, this typically involves the reaction of thiobenzaldehyde (or a precursor) with styrene.

The stereochemical outcome of this reaction is dependent on the reaction conditions and the nature of the excited state of the thiocarbonyl compound. Both singlet and triplet excited states can be involved, leading to different stereoselectivities.[3] Generally, the reaction can produce a mixture of cis- and trans-2,4-diphenylthietane.

Experimental Protocol: Photochemical Cycloaddition

The following protocol is a generalized procedure for the photochemical synthesis of this compound, which may require optimization for stereoselectivity.

Materials:

-

Styrene

-

Thiobenzaldehyde precursor (e.g., a phenacyl sulfide)[2]

-

Degassed solvent (e.g., benzene, cyclohexane, or dichloromethane/ethyl acetate)[2]

-

Photoreactor equipped with a suitable light source (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm, or a 405 nm LED)[2]

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

In a quartz or Pyrex reaction vessel, dissolve styrene (1.2 equivalents) and the thiobenzaldehyde precursor (1 equivalent) in the chosen degassed solvent. The concentration of the reactants is a critical parameter that can influence the product distribution.[4]

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the thiocarbonyl compound.

-

Irradiate the reaction mixture in the photoreactor at a controlled temperature (e.g., room temperature or -20 °C).[2] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to separate the cis and trans isomers of this compound.

-

Characterize the isolated isomers using spectroscopic methods, primarily ¹H and ¹³C NMR.

Stereochemical Characterization

The differentiation between the cis and trans isomers of this compound is primarily achieved through ¹H NMR spectroscopy, by analyzing the chemical shifts and coupling constants of the methine and methylene protons on the thietane ring. A crystal structure of a derivative, cis-2,4-diphenylthietane trans-1-monoxide, has been reported, confirming the cis configuration in the solid state for this related compound.[5]

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of 2,4-Disubstituted Thietane Derivatives

| Compound | Isomer | H-2/H-4 (δ, ppm) | H-3 (δ, ppm) | J (Hz) | Reference |

| This compound (Predicted) | cis | Higher field shift | Complex multiplet | J2,3-cis and J3,4-cis | General NMR Principles |

| This compound (Predicted) | trans | Lower field shift | Complex multiplet | J2,3-trans and J3,4-trans | General NMR Principles |

| cis-2,4-Diphenylthietane trans-1-monoxide | cis | 4.28 (s, 2H) | - | - | [5] |

Table 2: ¹³C NMR Spectroscopic Data of 2,4-Disubstituted Thietane Derivatives

| Compound | Isomer | C-2/C-4 (δ, ppm) | C-3 (δ, ppm) | Reference |

| This compound (Predicted) | cis | - | - | General NMR Principles |

| This compound (Predicted) | trans | - | - | General NMR Principles |

Note: The predicted shifts are based on general principles of NMR spectroscopy where the relative stereochemistry affects the magnetic environment of the protons and carbons.

Visualizing Synthetic Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic pathway and the stereochemical relationship between the products.

References

- 1. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-Situ-Generated Photocatalyst for the Thia-Paternò-Büchi Reaction - ChemistryViews [chemistryviews.org]

- 3. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Thietane Rings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of thietane rings. The information is intended to support research and development efforts, particularly in the fields of medicinal chemistry and materials science, where the unique characteristics of this four-membered sulfur-containing heterocycle are of growing interest.

Physical and Structural Properties

The thietane ring, a saturated four-membered heterocycle containing one sulfur atom, possesses a unique combination of stability and reactivity owing to its inherent ring strain. Its physical and structural parameters are crucial for understanding its behavior and potential applications.

General Physical Properties

Thietane is a colorless liquid with a characteristic sulfurous odor.[1] It is relatively stable under standard conditions but should be handled with care due to its flammability.[1]

| Property | Value | Reference |

| Molecular Formula | C₃H₆S | [2] |

| Molar Mass | 74.14 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Odor | Sulfurous | [3] |

| Density | 1.028 g/cm³ | [3] |

| Boiling Point | 94-95 °C | [3] |

| Melting Point | -73.2 °C | ChemSpider |

Structural Parameters

The puckered conformation of the thietane ring is a key feature influencing its properties. The bond angles and lengths deviate from those of their acyclic counterparts due to ring strain.

| Parameter | Value | Reference |

| C-S Bond Length | ~1.85 Å | [4] |

| C-C Bond Length | ~1.54 Å | [4] |

| C-S-C Bond Angle | ~77.86° | [5][6] |

| C-C-C Bond Angle | ~93.06° | [5][6] |

| S-C-C Bond Angle | ~92.82° - 96.26° | [5][6] |

| Ring Strain Energy | 19.6 kcal/mol | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of thietane and its derivatives.

| Spectroscopy | Chemical Shift / Frequency | Reference |

| ¹H NMR (ppm) | α-protons: ~3.3 ppmβ-protons: ~2.5 ppm | [8][9] |

| ¹³C NMR (ppm) | α-carbons: ~26 ppmβ-carbon: ~30 ppm | [10][11][12] |

| IR (cm⁻¹) | C-H stretching: 2850-2960 cm⁻¹ | [13][14][15] |

Chemical Properties and Reactivity

The chemistry of thietane is dominated by reactions that lead to the relief of its ring strain. These include ring-opening reactions, cycloadditions, and reactions at the sulfur atom.

Ring-Opening Reactions

Due to the inherent ring strain, the thietane ring can be opened by various reagents.

-

Nucleophilic Ring-Opening: Nucleophiles, such as organolithium reagents, attack one of the α-carbon atoms, leading to the cleavage of a C-S bond.[3]

-

Electrophilic Ring-Opening: Electrophiles can attack the sulfur atom, activating the ring for subsequent nucleophilic attack and cleavage.

S-Oxidation

The sulfur atom in the thietane ring can be readily oxidized to form the corresponding thietane-1-oxide and thietane-1,1-dioxide (a cyclic sulfone).[16][17][18] These derivatives exhibit altered electronic properties and solubility, making them valuable in medicinal chemistry.

Cycloaddition Reactions

Thietanes can be synthesized via [2+2] cycloaddition reactions, a notable example being the Paternò-Büchi reaction between a thiocarbonyl compound and an alkene.[19][20][21][22][23][24]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of thietane are provided below.

Synthesis of Thietane from 1,3-Dibromopropane

This method involves the cyclization of 1,3-dibromopropane with a sulfide source.

Materials:

-

1,3-dibromopropane

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium sulfide nonahydrate in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A solution of 1,3-dibromopropane in ethanol is added dropwise to the stirred sodium sulfide solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by distillation, and the crude thietane is purified by fractional distillation.

Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)

This protocol describes a general procedure for the synthesis of a thietane derivative via the photochemical cycloaddition of a thione and an alkene.

Materials:

-

A thioketone (e.g., thiobenzophenone)

-

An alkene (e.g., 2,3-dimethyl-2-butene)

-

Anhydrous solvent (e.g., benzene or toluene)

-

High-pressure mercury lamp with a suitable filter (e.g., Pyrex)

Procedure:

-

The thioketone and a molar excess of the alkene are dissolved in the anhydrous solvent in a photochemical reactor.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

-

The reaction mixture is irradiated with the high-pressure mercury lamp while maintaining a low temperature (e.g., 0-10 °C) using a cooling bath.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel.

Oxidation of Thietane to Thietane-1,1-dioxide

This procedure outlines the oxidation of the thietane ring to a cyclic sulfone.

Materials:

-

Thietane

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Thietane is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

A solution of m-CPBA (at least 2 equivalents) in dichloromethane is added dropwise to the stirred thietane solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of saturated sodium sulfite solution.

-

The mixture is then washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude thietane-1,1-dioxide.

-

The product can be further purified by recrystallization or column chromatography.

Visualized Workflows and Relationships

The following diagrams illustrate key synthetic and reactive pathways for thietane.

Caption: Synthesis of Thietane from 1,3-Dibromopropane.

Caption: Key Reactions of the Thietane Ring.

Caption: Workflow for Thietane Synthesis via Paternò-Büchi Reaction.

References

- 1. Thiirane [webbook.nist.gov]

- 2. Thietane | C3H6S | CID 9251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thietane - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Crystal structure of [μ2-3,3-dimethyl-4-(propan-2-ylidene)thietane-2,2-dithiolato-κ4 S:S′:S:S′]bis[tricarbonyliron(I)](Fe—Fe) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiirane [webbook.nist.gov]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bhu.ac.in [bhu.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Paterno-Buechi Reaction [organic-chemistry.org]

- 23. scribd.com [scribd.com]

- 24. scribd.com [scribd.com]

The Thia-Paternò–Büchi Reaction: A Comprehensive Technical Guide to Thietane Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, thietanes, four-membered sulfur-containing heterocycles, have emerged as valuable building blocks in drug discovery due to their unique physicochemical properties and their ability to act as bioisosteres for various functional groups. The Thia-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, stands out as a powerful and atom-economical method for the synthesis of these strained ring systems. This in-depth technical guide provides a comprehensive overview of the Thia-Paternò–Büchi reaction, including its mechanism, quantitative data on its efficiency, detailed experimental protocols, and its application in the drug development pipeline.

The Core Reaction: Mechanism and Principles

The Thia-Paternò–Büchi reaction involves the photochemical cycloaddition of a thiocarbonyl compound (a thione) and an alkene to yield a thietane.[1][2] The reaction is initiated by the photoexcitation of the thione to its excited state, which then interacts with the ground-state alkene to form an exciplex. This is followed by the formation of a 1,4-biradical intermediate, which subsequently undergoes spin inversion and ring closure to afford the final thietane product.

Caption: General mechanism of the Thia-Paternò–Büchi reaction.

Quantitative Data Presentation

The efficiency of the Thia-Paternò–Büchi reaction is influenced by various factors, including the nature of the thiocarbonyl compound, the alkene, and the reaction conditions. Below are tables summarizing the yields for the synthesis of various thietanes.

Table 1: Synthesis of Thietanes via Photochemical [2+2] Cycloaddition of Thiobenzophenone with Various Olefins

| Entry | Olefin | Thietane Product | Yield (%) | Reference |

| 1 | (Z)-Prop-1-enylbenzene | cis- and trans-2,3-Diphenyl-4,4-dimethylthietane | Mixture | [3] |

| 2 | Indene | Spiro[thietane-2,1'-indene] derivative | Good | [3] |

| 3 | N-Phenylmaleimide | Spiro[thietane-2,3'-N-phenylsuccinimide] derivative | Good | [3] |

Further quantitative data on diastereoselectivity and enantioselectivity are actively being compiled from recent literature and will be included in subsequent updates to this guide.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic methodology. Here, we provide a representative protocol for the Thia-Paternò–Büchi reaction between thiobenzophenone and acrylonitrile, based on the work of Kassir et al.[4]

Synthesis of 2,2-Diphenylthietane-3-carbonitrile

-

Reactants and Reagents:

-

Thiobenzophenone (1.0 equiv)

-

Acrylonitrile (10.0 equiv)

-

Cyclohexane (solvent)

-

-

Apparatus:

-

Pyrex reaction vessel

-

High-pressure mercury lamp (e.g., 450 W Hanovia lamp)

-

Magnetic stirrer

-

Cooling system (if required)

-

-

Procedure:

-

A solution of thiobenzophenone in cyclohexane is prepared in a Pyrex reaction vessel. The concentration of the thiobenzophenone is crucial and can influence the product distribution. For thietane formation, a higher concentration is generally favored.[4]

-

Acrylonitrile is added to the solution.

-

The reaction mixture is degassed with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the excited state of the thione.

-

The reaction vessel is placed in proximity to the high-pressure mercury lamp and irradiated with continuous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2,2-diphenylthietane-3-carbonitrile.

-

-

Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Application in Drug Discovery and Development

Thietanes are increasingly recognized for their potential in drug design. Their unique three-dimensional structure and polarity make them attractive as bioisosteric replacements for other functional groups, such as gem-dimethyl or carbonyl groups, which can lead to improved physicochemical properties like solubility and metabolic stability.[1][5] The Thia-Paternò–Büchi reaction provides a direct and efficient route to novel thietane-containing molecules that can be integrated into the drug discovery workflow.

Caption: Role of Thietane Synthesis in a Drug Discovery Workflow.